molecular formula C5H3ClN2O4S B1373173 6-Nitropyridine-3-sulfonyl chloride CAS No. 1250886-68-0

6-Nitropyridine-3-sulfonyl chloride

Cat. No. B1373173
M. Wt: 222.61 g/mol
InChI Key: VPVWJORISZTRPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride involves taking 3-aminopyridine as a starting material . Diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides is used to synthesize the corresponding pyridine-3-sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of 6-Nitropyridine-3-sulfonyl chloride can be determined using a diffractometer specifically designed for 3D ED/microED .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Scientific Research Applications

Formation and Reactivity of Aminals

6-Nitropyridine-3-sulfonyl chloride is involved in the formation of aminals via Pummerer rearrangement. Studies have shown that when 2-amino-3-nitropyridine reacts with acid chlorides in the presence of a tertiary base, it unexpectedly yields aminals. This is attributed to the base attacking the N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan and formation of unusual aminals. This process demonstrates a potential pathway for synthesizing complex organic compounds (Rakhit, Georges, & Bagli, 1979).

Synthesis of Acridine Bis-Sulfonamides

6-Nitropyridine-3-sulfonyl chloride is utilized in the synthesis of acridine bis-sulfonamides. These compounds, synthesized through multi-component reaction systems, have shown inhibitory activity against human carbonic anhydrase isoforms. This indicates the potential of these compounds for medicinal applications, particularly in targeting specific isoforms relevant to human health (Esirden et al., 2015).

Novel Reactions with Sulfonyl Chlorides

Research indicates that 6-Nitropyridine-3-sulfonyl chloride can undergo unique reactions, such as oxidative reaction with tertiary amines. This demonstrates its role in promoting aerobic oxidation of amines and electrophilically trapping the resulting enamine. Such reactions showcase the compound's versatility in organic synthesis and potential applications in developing new synthetic methods (Wei et al., 2016).

Synthesis and Complexation with Metal Ions

6-Nitropyridine-3-sulfonyl chloride is used in the synthesis and complexation with metal ions like Nickel (II) and Iron (II). The compound's sulfonamide derivatives act as a neutral ligand towards these metal ions, suggesting its utility in creating metal complexes with specific properties. Such complexes have potential applications in various fields, including pharmaceuticals and catalysis (Orie, Duru, & Ngochindo, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

6-nitropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVWJORISZTRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyridine-3-sulfonyl chloride

CAS RN

1250886-68-0
Record name 6-nitropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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